5-(2-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine
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Description
The compound “5-(2-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound . Thiazole rings are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They are promising building blocks in the synthesis of semiconductors for plastic electronics .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is an electron deficient system with high oxidative stability and a rigid planar structure . This structure enables efficient intermolecular π–π overlap, which is beneficial for applications in organic electronics .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The thiazole ring is an electron deficient system, which suggests that it may undergo reactions with electron-rich species .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. The thiazole ring is known to confer high oxidative stability .Mechanism of Action
Target of Action
Similar compounds have been used as luminescent materials , suggesting that they may interact with light-sensitive proteins or pathways.
Mode of Action
The compound, also known as N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine, is characterized by its high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that it may interact with its targets through π–π stacking, a non-covalent interaction that plays a key role in molecular recognition and self-assembly processes.
Biochemical Pathways
Similar compounds have been used in the field of organic photovoltaics , implying that they may influence electron transport pathways.
Pharmacokinetics
Its high oxidative stability suggests that it may be resistant to metabolic breakdown, potentially enhancing its bioavailability.
Result of Action
Its use as a luminescent material suggests that it may influence light-sensitive processes within cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its luminescent properties may be affected by the presence of light . Additionally, its high oxidative stability suggests that it may be resistant to degradation in oxidative environments.
Properties
IUPAC Name |
5-(2-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN4OS/c16-9-5-2-1-4-8(9)13-20-21-14(22-13)19-15-18-12-10(17)6-3-7-11(12)23-15/h1-7H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIYOMZWSZTBMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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